

Comparative Analysis of 2-Methoxybenzamide Activity Across Diverse Cell Lines

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Compound of Interest

Compound Name: 2-Methoxybenzamide

Cat. No.: B150088

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This guide provides a comparative overview of the biological activity of **2-Methoxybenzamide** and its derivatives across various cell lines, supported by experimental data from recent studies. The focus is on its role as an inhibitor of the Hedgehog signaling pathway and as a general antiproliferative agent, with comparisons to established alternative compounds.

Executive Summary

2-Methoxybenzamide serves as a core scaffold for a new class of potent inhibitors targeting critical cellular pathways implicated in cancer and inflammation. Derivatives of this compound have demonstrated significant efficacy in inhibiting the Hedgehog (Hh) signaling pathway by targeting the Smoothened (Smo) receptor.[1][2][3] Furthermore, related benzamide structures show broad-spectrum antiproliferative effects against various cancer cell lines and can also act as inhibitors of the NLRP3 inflammasome.[4][5][6] This guide cross-validates these activities by presenting quantitative data from different cell line models and comparing performance against benchmark inhibitors like Vismodegib and Doxorubicin.

Data Presentation

Table 1: Hedgehog Pathway Inhibition by 2-Methoxybenzamide Derivatives

Derivatives of **2-methoxybenzamide** have been synthesized and evaluated as inhibitors of the Hedgehog signaling pathway. Their potency is often measured using Gli-luciferase reporter assays in NIH3T3 cells. Compound 21, a novel **2-methoxybenzamide** derivative, shows

significantly higher potency compared to the lead compound (SANT-2) and is comparable to the FDA-approved drug Vismodegib.[1][2][7] It also demonstrates strong antiproliferative action in the medulloblastoma cell line Daoy, which has a constitutively active Hh pathway.[1][3]

Compound/Alternative	Cell Line	Assay Type	IC ₅₀ (μM)	Reference
Compound 21	NIH3T3-Gli-Luc	Gli-Luciferase Reporter	0.03 ± 0.01	[1]
Compound 21	Daoy	Cell Viability (48h)	~1.0 (28% inhib.)	[1][7]
Vismodegib (Control)	NIH3T3-Gli-Luc	Gli-Luciferase Reporter	0.02 ± 0.01	[1]
Vismodegib (Control)	Daoy	Cell Viability (48h)	~1.0 (>50% inhib.)	[1][7]
SANT-2 (Lead Cmpd.)	NIH3T3-Gli-Luc	Gli-Luciferase Reporter	0.18 ± 0.04	[1]
Compound 17	NIH3T3-Gli-Luc	Gli-Luciferase Reporter	0.12 ± 0.06	[3]

Note: IC₅₀ values are presented as mean ± standard deviation where available. Cell viability for Daoy cells is presented as the concentration at which significant inhibition was observed.

Table 2: Antiproliferative Activity of Benzamide Derivatives in Cancer Cell Lines

A study of novel N-benzimidazole benzamide derivatives, which share structural similarities, evaluated their antiproliferative effects across a panel of human cancer cell lines and one non-cancerous cell line.[4][6] The results, measured as the concentration required for 50% inhibition (IC₅₀), are compared with standard chemotherapeutic agents Doxorubicin and Etoposide.[4]

Compound/ Alternative	H460 (Lung) IC ₅₀ (μM)	HCT 116 (Colorectal) IC ₅₀ (μM)	MCF-7 (Breast) IC ₅₀ (μM)	HEK 293 (Non- cancerous) IC ₅₀ (μM)	Reference
Compound 10	4.4	2.2	2.9	4.4	[4]
Compound 11	>10	3.7	1.2	5.3	[4]
Compound 12	>10	>10	3.1	>10	[4]
Compound 35	>10	>10	8.7	>10	[6]
Compound 36	>10	>10	4.8	>10	[4]
Doxorubicin (Control)	0.04	0.08	0.06	0.3	[4]
Etoposide (Control)	1.9	1.1	1.8	1.7	[4]

Note: These compounds are structurally related to **2-methoxybenzamide**. Compounds 10 and 11 showed the most pronounced and broad antiproliferative activity.[\[4\]](#)

Table 3: NLRP3 Inflammasome Inhibition

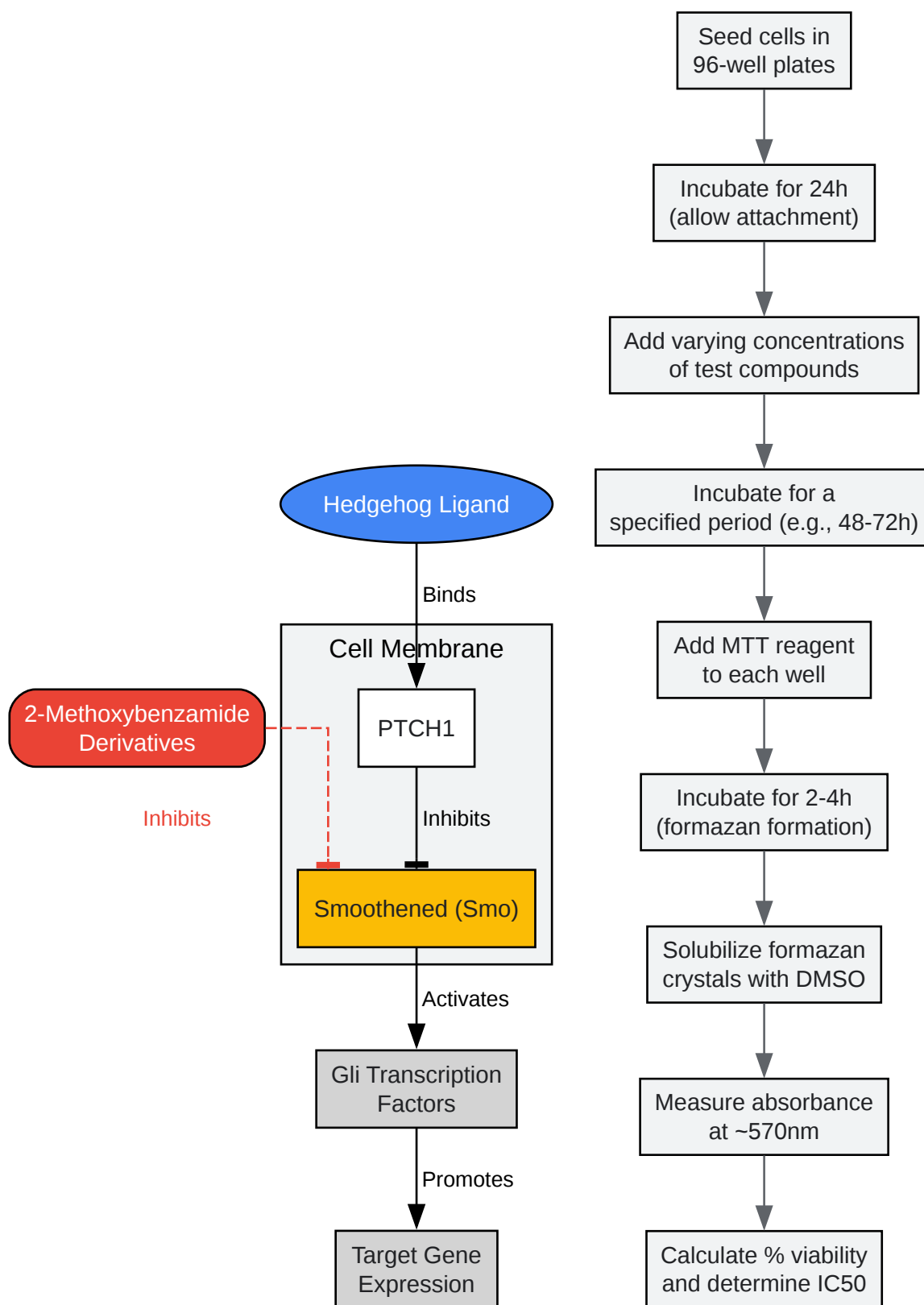
A 2-methoxy-benzamide analogue, JC-171, was designed as a novel inhibitor of the NOD-like receptor family pyrin-domain-containing 3 (NLRP3) inflammasome. Its inhibitory activity was quantified by measuring the reduction of Interleukin-1β (IL-1β) release in macrophage cell lines.[\[5\]](#)

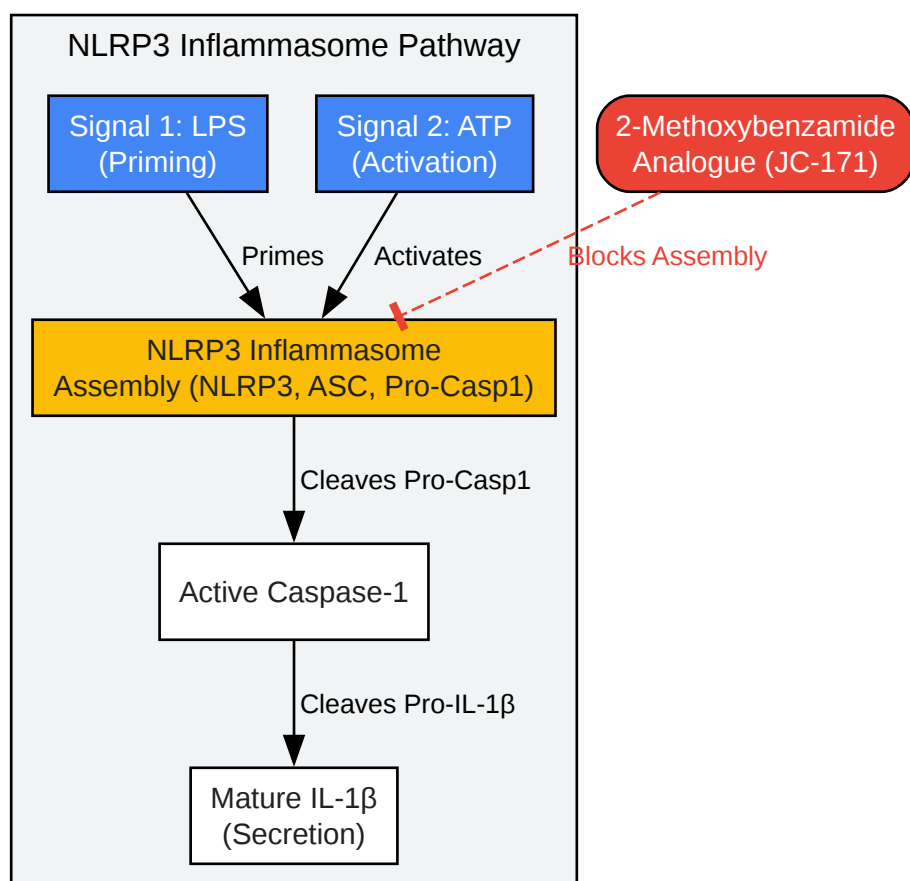
Compound/Alternative	Cell Line	Assay Type	IC ₅₀ (μM)	Reference
JC-171	J774A.1 Macrophages	IL-1β Release	8.45 ± 1.56	[5]

Signaling Pathways and Experimental Workflows

Hedgehog Signaling Pathway and Inhibition

The Hedgehog (Hh) signaling pathway is crucial in embryonic development and can lead to tumorigenesis when abnormally activated.[1][3] **2-Methoxybenzamide** derivatives act by inhibiting the Smoothened (Smo) receptor, which prevents the downstream activation of Gli transcription factors and subsequent target gene expression.[1][2]





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